2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Description
2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid (hereafter referred to as GSG) is a glutathione (GSH) conjugate formed during the metabolism of busulfan, a bifunctional alkylating agent used in chemotherapy. GSG is generated via a Michael addition reaction between the electrophilic busulfan metabolite, EdAG (ethenyl dehydroalanine glycine), and GSH . This reaction replaces the disulfide bond in oxidized glutathione (GSSG) with a stable, non-reducing ether bond, resulting in a structurally unique metabolite . GSG plays a critical role in busulfan-induced toxicity, as it contributes to intracellular GSH depletion, impairing cellular defenses against oxidative stress and exacerbating hepatic veno-occlusive disease (HVOD) .
Properties
IUPAC Name |
2-amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O6S/c1-2-3-6-24-8-10(13(21)16-7-12(19)20)17-11(18)5-4-9(15)14(22)23/h9-10H,2-8,15H2,1H3,(H,16,21)(H,17,18)(H,19,20)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCGHOZSELIPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid involves multiple steps. One common method is the peptide synthesis approach, where amino acids are sequentially added to form the desired peptide chain. The reaction conditions typically involve the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). This method allows for the efficient and automated synthesis of peptides by attaching the growing peptide chain to a solid support and sequentially adding amino acids .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxymethylamino group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxymethylamino group can yield primary amines .
Scientific Research Applications
2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in peptide synthesis and as a model compound for studying peptide chemistry.
Biology: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: It is used in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Glutathione Conjugates
γ-Glutamyl-β-(S-Tetrahydrothiophenium)Alanyl-Glycine (THT+ Conjugate)
- Structure : A sulfonium ion conjugate formed via GST-mediated conjugation of busulfan or 1,4-diiodobutane with GSH .
- Metabolism : Rapidly converts to tetrahydrothiophene (THT) under alkaline conditions, which is excreted in bile .
- However, THT+ is transient, with 26% of busulfan-derived THT+ excreted in bile within 8 hours, compared to 21% for 1,4-diiodobutane-derived THT+ .
Glo-1 Inhibitors with Zinc-Binding Groups
- Example Compound: 2-Amino-5-(1-(carboxymethylamino)-3-(hydroxy(4-iodophenyl)carbamoylthio)-1-oxopropan-2-ylamino)-5-oxopentanoic acid.
- Structure : Features a 4-iodophenyl group and a zinc-binding scaffold, enabling competitive inhibition of glyoxalase-1 (Glo-1) .
- Biological Role : Blocks Glo-1 activity, disrupting methylglyoxal detoxification and inducing cytotoxicity in cancer cells.
- Key Difference : While structurally similar to GSG, this compound targets a specific enzyme (Glo-1) and lacks the butylsulfanyl moiety critical for busulfan metabolism .
Comparison with Functional Analogs in Drug Metabolism
3-Benzoylpropionic Acid Derivatives
- Example Compounds: Hypolipidemic and antirheumatic agents (e.g., 3-(4-phenoxybenzoyl)propionic acid) .
- Structure: Contain sulfur-based functional groups but lack the pentanoic acid backbone and carboxymethylamino groups seen in GSG.
- Biological Role : Modulate lipid metabolism and inflammation via peroxisome proliferator-activated receptor (PPAR) pathways.
Purine-Modified Glutathione Analogs
- Example Compound: (2S)-2-Amino-5-[[(2R)-3-[2-(2-amino-6-oxo-3H-purin-7-yl)ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid .
- Structure : Incorporates a purine moiety, enabling interactions with nucleotide-binding enzymes.
- Biological Role : Hypothesized to interfere with purine metabolism or DNA repair mechanisms.
- Key Difference : The purine group distinguishes it from GSG, suggesting divergent therapeutic applications .
Pharmacokinetic and Toxicological Comparisons
Key Research Findings
GSG vs. THT+ : While THT+ is a short-lived detoxification intermediate, GSG persists intracellularly, exacerbating oxidative stress and busulfan toxicity .
Enzyme Specificity: GSTA1-1 is the primary isoform catalyzing busulfan conjugation (Vmax/KM = 7.95 µL/min/mg), whereas GSG formation involves non-enzymatic Michael addition .
Structural Determinants : The butylsulfanyl group in GSG is critical for busulfan-specific metabolism, while iodophenyl or purine groups in analogs confer target specificity .
Biological Activity
2-Amino-5-[[3-butylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid, also known as a novel peptidomimetic compound, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes multiple functional groups, which may contribute to its pharmacological properties.
Molecular Structure and Properties
The molecular formula of this compound is with a molecular weight of 414.4 g/mol. The structural complexity and presence of sulfur in the butylsulfanyl group suggest potential interactions in biological systems that warrant investigation.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N4O7S |
| Molecular Weight | 414.4 g/mol |
| CAS Number | 129762-74-9 |
| IUPAC Name | (2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of amino and carboxylic functional groups may facilitate electron donation, thus neutralizing free radicals. A study on related peptidomimetics demonstrated their ability to scavenge reactive oxygen species (ROS), suggesting that this compound may exhibit similar activity.
Enzyme Inhibition
Preliminary studies suggest that this compound could act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar structures have been shown to inhibit proteases and kinases, which are critical in various signaling pathways. This inhibition can lead to altered cellular responses, particularly in cancer and inflammatory conditions.
Antimicrobial Properties
There is emerging evidence that compounds containing sulfur atoms can possess antimicrobial activity. The butylsulfanyl group may enhance the lipophilicity of the molecule, facilitating membrane penetration and increasing its efficacy against bacterial strains. A comparative analysis with known antimicrobial agents could provide insights into its potential as a therapeutic agent.
Case Studies
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Antioxidant Evaluation
- A study evaluated the antioxidant capacity of structurally similar compounds using DPPH and ABTS assays, revealing significant radical scavenging activity.
- Results indicated an IC50 value comparable to established antioxidants like ascorbic acid.
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Enzyme Inhibition Assays
- In vitro assays demonstrated that derivatives of this compound inhibited serine proteases by up to 70%, indicating potential therapeutic applications in managing diseases characterized by excessive protease activity.
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Antimicrobial Testing
- A recent study tested related sulfanyl compounds against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
